molecular formula C15H15F3O3 B1323822 trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-73-3

trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323822
M. Wt: 300.27 g/mol
InChI Key: UJTUPPKERXWIIR-VHSXEESVSA-N
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Description

“trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-74-4 and a molecular weight of 300.28 . The IUPAC name for this compound is (1R,2S)-2-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}cyclopentanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15F3O3/c16-15(17,18)11-5-1-4-10(7-11)13(19)8-9-3-2-6-12(9)14(20)21/h1,4-5,7,9,12H,2-3,6,8H2,(H,20,21)/t9-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound is a white solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Conformational Analysis

Chemical Synthesis

Biological Evaluation

  • Enzyme Inhibition: A study investigated bromophenol derivatives with cyclopropyl moiety, offering a perspective on the biological activities of cyclopentane derivatives (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Isomerisation Studies

  • Isomerisation Reactions: Research into the cis-trans isomerisation of similar cycloalkanecarboxylic acids in aqueous solutions may be relevant to understanding the behavior of the target compound (Gyarmati, Pálinkó, Bokros, Martinek, & Bernáth, 2006).

Structural Characterisation

Potential Applications

  • Use as Isosteres: Cyclopentane derivatives have been evaluated as potential isosteres for the carboxylic acid functional group, indicating possible pharmaceutical applications (Ballatore et al., 2011).

properties

IUPAC Name

(1R,2S)-2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O3/c16-15(17,18)12-7-2-1-5-11(12)13(19)8-9-4-3-6-10(9)14(20)21/h1-2,5,7,9-10H,3-4,6,8H2,(H,20,21)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTUPPKERXWIIR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

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